6-(4-Chlorobenzyl)-3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyaniline to form an intermediate, which is then cyclized with cyanamide under acidic conditions to yield the desired triazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-[(4-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can be compared with other similar compounds, such as:
6-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)AMINO-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
6-(4-CHLOROPHENYL)-3-(2-HYDROXYPHENYL)AMINO-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: The presence of a hydroxyl group can lead to different hydrogen bonding interactions and solubility properties.
6-(4-CHLOROPHENYL)-3-(2-CHLOROPHENYL)AMINO-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE:
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(2-ethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-16-6-4-3-5-14(16)20-18-21-17(24)15(22-23-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
ODILUYMYNQWQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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